molecular formula C17H15NO4 B1204349 Longifolonine CAS No. 77410-37-8

Longifolonine

Cat. No. B1204349
CAS RN: 77410-37-8
M. Wt: 297.3 g/mol
InChI Key: XUPKMHYGWVWELF-UHFFFAOYSA-N
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Description

Longifolonine is a member of isoquinolines.

Scientific Research Applications

Synthesis and Chemical Studies

  • Total Synthesis of Longifolonine: A novel synthetic route was developed for the total synthesis of longifolonine, demonstrating its synthesis via a series of steps starting from vanillin. The key step involves photo-oxidation under visible-light irradiation at room temperature. This method provides a foundation for further chemical studies and potential applications of longifolonine (Huang et al., 2020).

Isolation and Structural Analysis

  • Isolation from Cryptocarya longifolia: Longifolonine, among other alkaloids, was isolated from the plant Cryptocarya longifolia. Spectroscopic methods and X-ray crystallographic analysis were used for structural investigation. Understanding the structure and isolation methods is crucial for exploring potential applications in various fields (Bick et al., 1981).

Biomedical Research and Applications

  • Promotion of Neurite Outgrowth: A study on Melicope pteleifolia, a plant containing longifolonine, found that its compounds promoted nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells. This indicates potential applications in treating neurological disorders, such as Alzheimer's disease (Xu et al., 2016).

properties

CAS RN

77410-37-8

Product Name

Longifolonine

Molecular Formula

C17H15NO4

Molecular Weight

297.3 g/mol

IUPAC Name

(7-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-yl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C17H15NO4/c1-22-15-8-11-6-7-18-16(13(11)9-14(15)20)17(21)10-2-4-12(19)5-3-10/h2-5,8-9,19-20H,6-7H2,1H3

InChI Key

XUPKMHYGWVWELF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN=C2C(=O)C3=CC=C(C=C3)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C(=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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